Proxodolol

Overview

Description

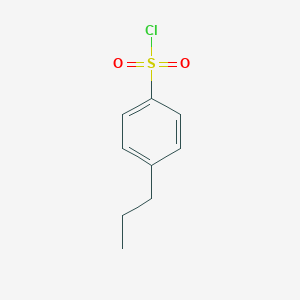

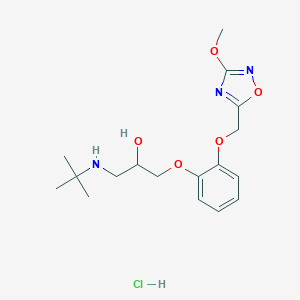

Proxodolol is a small molecule drug that functions as a nonselective beta-adrenergic receptor antagonist with additional alpha-adrenergic receptor blocking properties . It is primarily used for the treatment of cardiovascular diseases such as hypertension and angina pectoris, as well as eye diseases like glaucoma . The molecular formula of this compound is C17H26ClN3O4 .

Mechanism of Action

Target of Action

Proxodolol primarily targets α-adrenergic receptors and β-adrenoceptors . These receptors play a crucial role in the regulation of cardiovascular functions, including heart rate and blood pressure.

Biochemical Pathways

This can lead to downstream effects such as reduced heart rate and blood pressure .

Pharmacokinetics

This compound exhibits interesting pharmacokinetic properties. After administration, it rapidly penetrates into the aqueous humor of the eye and remains there for up to 120 minutes . A study on rabbits showed that this compound could be detected in blood serum using reversed-phase high-performance liquid chromatography .

Result of Action

The blockade of α-adrenergic and β-adrenoceptors by this compound leads to a reduction in heart rate and blood pressure . This makes it potentially useful in the treatment of cardiovascular diseases such as hypertension and angina pectoris . In a study, this compound demonstrated clinical improvement in congestive heart failure (CHF) patients, with a 14% increase in left ventricular ejection fraction (LVEF) according to echocardiography data .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proxodolol can be synthesized through a multi-step process . The synthesis begins with the monoalkylation of pyrocatechol using chloroacetic acid to produce 2-hydroxyphenoxyacetic acid. This intermediate is then cyclized by heating to form 1,4-benzodioxan-2-one. The next step involves the condensation of 1,4-benzodioxan-2-one with acetamidoxime, yielding 2-methyl-5-(2-hydroxyphenoxymethyl)-1,2,4-oxadiazole. This compound is subsequently alkylated with epichlorohydrin to produce the corresponding diether, which reacts smoothly with tert-butylamine. Finally, the amine is converted into its hydrochloride form by reaction with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors and purification systems to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Proxodolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring and the oxadiazole moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Proxodolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Propranolol: A nonselective beta-adrenergic receptor antagonist used for hypertension and angina.

Timolol: Another nonselective beta-adrenergic receptor antagonist used for glaucoma and hypertension.

Uniqueness of this compound: this compound is unique due to its combined beta-adrenergic and alpha-adrenergic receptor antagonistic properties, which provide a broader therapeutic effect compared to compounds that only target beta-adrenergic receptors . This dual action makes this compound particularly effective in treating conditions like hypertension and glaucoma, where both beta and alpha receptor modulation is beneficial .

Properties

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.